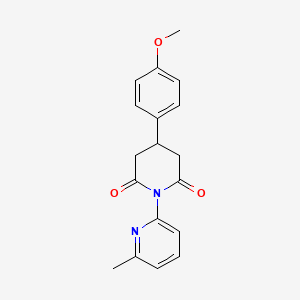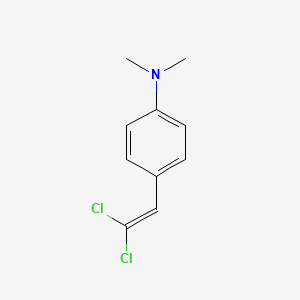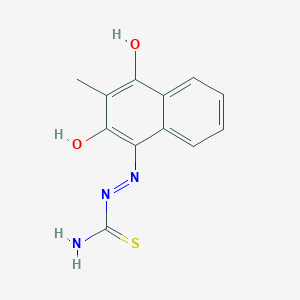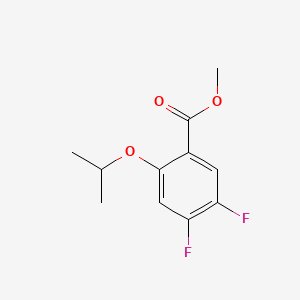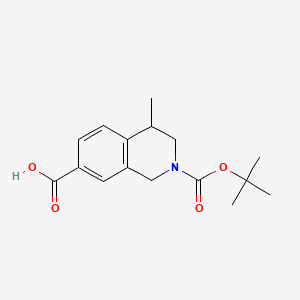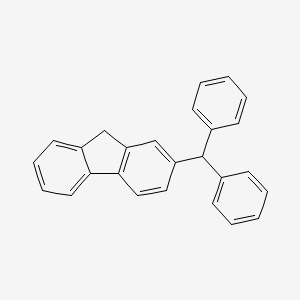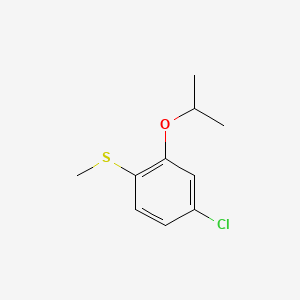
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
准备方法
The synthesis of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-isopropoxyphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.
Hydrolysis: The isopropoxy group can be hydrolyzed in the presence of an acid or base to yield the corresponding phenol.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
作用机制
The mechanism of action of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
Methyl(p-tolyl)sulfane: This compound has a similar sulfane group but differs in the substitution pattern on the phenyl ring.
4-Chlorophenyl methyl sulfide: This compound lacks the isopropoxy group, making it less complex and potentially less reactive.
2-Isopropoxy-4-methylphenyl sulfide: This compound has a similar isopropoxy group but differs in the position of the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H13ClOS |
|---|---|
分子量 |
216.73 g/mol |
IUPAC 名称 |
4-chloro-1-methylsulfanyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7H,1-3H3 |
InChI 键 |
NCKPWATYGXUEFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
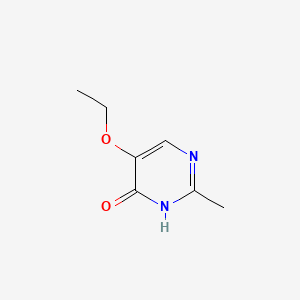
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
